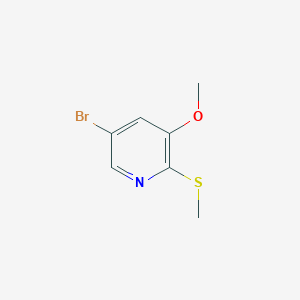

5-Bromo-3-methoxy-2-(methylsulfanyl)pyridine

Description

Properties

IUPAC Name |

5-bromo-3-methoxy-2-methylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNOS/c1-10-6-3-5(8)4-9-7(6)11-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEAFDNQQHXZJNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)Br)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-3-methoxy-2-(methylsulfanyl)pyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Bromo-3-methoxy-2-(methylsulfanyl)pyridine. This substituted pyridine derivative is a valuable building block in medicinal chemistry and materials science, offering a unique combination of functional groups that allow for diverse chemical transformations. This document will delve into its physicochemical characteristics, spectroscopic profile, and reactivity, with a focus on its utility in the synthesis of more complex molecules. Experimental protocols and theoretical considerations are provided to offer a practical and in-depth understanding of this compound for researchers and drug development professionals.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, with their scaffolds appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] The strategic placement of various functional groups on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can significantly impact its biological activity and pharmacokinetic profile. This compound is a trifunctionalized pyridine derivative that presents medicinal chemists with a versatile platform for molecular elaboration.

The key structural features of this compound include:

-

A bromine atom at the 5-position, which serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of aryl, heteroaryl, and amino moieties.

-

A methoxy group at the 3-position, which can influence the electronic nature of the pyridine ring and participate in hydrogen bonding interactions.

-

A methylsulfanyl group at the 2-position, a functional group that can be further oxidized to the corresponding sulfoxide or sulfone, thereby modulating the compound's polarity and potential for biological interactions.

This guide will provide a detailed exploration of the chemical landscape of this important synthetic intermediate.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be reliably estimated based on data from closely related analogs.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₈BrNOS | Calculated |

| Molecular Weight | 234.11 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature | Analogy |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Analogy |

| CAS Number | 944733-47-9 | - |

Spectroscopic Data (Predicted)

Detailed experimental spectral data for this specific compound is scarce. However, based on the analysis of similar structures, the following characteristic peaks in NMR, IR, and MS spectra can be predicted.

-

¹H NMR:

-

Aromatic protons on the pyridine ring are expected to appear as two distinct signals in the aromatic region (δ 7.0-8.5 ppm).

-

The methoxy group protons will likely be a singlet around δ 3.8-4.0 ppm.

-

The methylsulfanyl group protons will appear as a singlet around δ 2.4-2.6 ppm.

-

-

¹³C NMR:

-

Signals for the five carbons of the pyridine ring are expected in the range of δ 110-160 ppm.

-

The methoxy carbon will likely appear around δ 55-60 ppm.

-

The methylsulfanyl carbon will be in the range of δ 15-20 ppm.

-

-

IR Spectroscopy:

-

Characteristic C-H stretching vibrations for the aromatic ring and methyl groups.

-

C-O stretching for the methoxy group.

-

C-S stretching for the methylsulfanyl group.

-

C-Br stretching vibration.

-

-

Mass Spectrometry:

-

The molecular ion peak (M+) would be expected at m/z 233 and 235 with an approximate 1:1 ratio, characteristic of a monobrominated compound.

-

Synthesis and Manufacturing

A practical synthetic route to this compound can be designed based on established methodologies for the functionalization of pyridine rings. A plausible multi-step synthesis is outlined below.

Proposed Synthetic Pathway

A logical approach to the synthesis of the target compound involves a sequence of nucleophilic aromatic substitution and electrophilic aromatic substitution reactions.

Sources

An In-depth Technical Guide to 5-Bromo-2-methoxy-3-methylpyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 5-Bromo-2-methoxy-3-methylpyridine, a key heterocyclic building block in medicinal chemistry. Due to the limited availability of public data on 5-Bromo-3-methoxy-2-(methylsulfanyl)pyridine, this document will focus on its close structural analog, 5-Bromo-2-methoxy-3-methylpyridine (CAS No. 760207-87-2), for which substantial scientific literature and experimental data are accessible. This guide will delve into its chemical and physical properties, established synthesis protocols, safety and handling procedures, and its significant applications in the development of novel therapeutics. The content is structured to provide both foundational knowledge and practical insights for researchers and professionals in the field of drug development.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

Substituted pyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Their unique electronic properties and ability to engage in hydrogen bonding make them ideal for designing ligands that interact with a wide array of biological targets. The strategic functionalization of the pyridine ring with halogens, alkoxy, and alkyl groups allows for the fine-tuning of a compound's physicochemical properties, such as lipophilicity, metabolic stability, and target affinity.

5-Bromo-2-methoxy-3-methylpyridine is a versatile intermediate that offers multiple points for molecular diversification. The bromine atom at the 5-position serves as a valuable handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, and alkyl groups.[1] The methoxy group at the 2-position and the methyl group at the 3-position influence the molecule's steric and electronic characteristics, which can be critical for its interaction with target proteins. These features make 5-Bromo-2-methoxy-3-methylpyridine a sought-after building block in the synthesis of novel kinase inhibitors and other potential therapeutic agents.[2]

Physicochemical Properties and Identification

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 760207-87-2 | [3][4] |

| Molecular Formula | C₇H₈BrNO | [3][4] |

| Molecular Weight | 202.05 g/mol | [3][4] |

| IUPAC Name | 5-bromo-2-methoxy-3-methylpyridine | [3] |

| Appearance | Clear colorless to yellow liquid | [5] |

| Purity | ≥96.0% (GC) | [5] |

| Refractive Index | 1.554 | [4] |

| SMILES | CC1=CC(=CN=C1OC)Br | [3][4] |

| InChI Key | RHYCFMXPPGZHAW-UHFFFAOYSA-N | [3][4] |

Synthesis and Reaction Pathways

The synthesis of substituted pyridines often involves multi-step sequences that allow for precise control over the placement of functional groups. While a specific, detailed synthesis for 5-Bromo-2-methoxy-3-methylpyridine is not extensively documented in the provided search results, a general understanding of related pyridine syntheses can be inferred. A plausible synthetic approach would involve the construction of the pyridine core followed by sequential bromination, methoxylation, and methylation, or the modification of a pre-existing substituted pyridine.

For instance, the synthesis of related compounds like 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves the reaction of a dichloropyridine derivative with sodium methoxide, followed by subsequent functional group manipulations.[6][7] This highlights a common strategy of nucleophilic aromatic substitution on activated pyridine rings.

Below is a conceptual workflow for the synthesis of functionalized pyridines, illustrating the strategic steps involved.

Caption: Conceptual workflow for the synthesis of functionalized pyridine derivatives.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 5-Bromo-2-methoxy-3-methylpyridine make it a valuable precursor in the discovery of new drugs. The bromopyridine moiety is a common feature in molecules targeting a range of biological entities.

Kinase Inhibitors: Many pyridine-based molecules are potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.[1] The dysregulation of these pathways is a known hallmark of cancer. Derivatives of 5-Bromo-2-methoxy-3-methylpyridine can be synthesized and screened as potential kinase inhibitors to block aberrant signaling and inhibit tumor growth.[1]

Dopamine and Serotonin Receptor Antagonists: Structurally related compounds have shown activity as potent antagonists for dopamine D2 and D3 receptors, as well as serotonin-3 (5-HT3) receptors.[6] This suggests that derivatives of 5-Bromo-2-methoxy-3-methylpyridine could be explored for their potential in treating neurological and psychiatric disorders.

Endothelin Receptor Antagonists: The 5-bromopyrimidine scaffold, a related heterocycle, has been incorporated into potent dual endothelin receptor antagonists.[8] This indicates the potential for 5-bromopyridine derivatives to be investigated for cardiovascular applications.

The general workflow for utilizing this building block in a drug discovery program is outlined below.

Caption: Drug discovery workflow utilizing 5-Bromo-2-methoxy-3-methylpyridine.

Safety, Handling, and Storage

Proper handling and storage of chemical reagents are paramount for laboratory safety.

Hazard Identification:

-

Skin Corrosion/Irritation: Causes skin irritation (Category 2).[9]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation (Category 2A).[9]

-

Acute Toxicity, Oral: May be harmful if swallowed.[3]

Precautionary Measures:

-

Handling: Wash hands and face thoroughly after handling.[9] Wear protective gloves, eye protection, and face protection.[9] Use in a well-ventilated area and avoid breathing dust/fume/gas/mist/vapors/spray.

-

First Aid (Skin Contact): If on skin, wash with plenty of soap and water.[9] If skin irritation occurs, get medical advice/attention.[9]

-

First Aid (Eye Contact): If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] If eye irritation persists, get medical advice/attention.[9]

-

Storage: Keep container tightly closed.[10] Store in a cool, dark, and well-ventilated place.[9]

Conclusion

5-Bromo-2-methoxy-3-methylpyridine is a valuable and versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. Its strategic placement of functional groups allows for a wide range of chemical transformations, making it a key intermediate in drug discovery programs targeting kinases, and dopamine and serotonin receptors. Adherence to proper safety and handling protocols is essential when working with this compound. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support the innovative work of researchers and scientists in the pharmaceutical and life sciences sectors.

References

- TCI AMERICA. (2018, July 6).

- Merck Millipore.

- Fisher Scientific. (2025, December 26).

- Fisher Scientific. (2025, December 26).

- PubChem. 5-Bromo-2-methoxy-3-methylpyridine | C7H8BrNO | CID 22591176.

- Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847–1853.

- Thermo Scientific Chemicals. 5-Bromo-2-methoxy-3-methylpyridine, 97% 1 g | Buy Online.

- Sigma-Aldrich. 5-bromo-3-methoxy-2-(trifluoromethyl)pyridine | 944805-61-2.

- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861.

- Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Semantic Scholar.

- MDPI. (2017, January 27).

- Chemsrc. (2025, August 22). 3-Bromo-5-methoxypyridine | CAS#:50720-12-2.

- MySkinRecipes. 3-Bromo-5-methoxy-2-methylpyridine.

- Chemspace. 5-bromo-N-methoxy-N-methylpyridine-3-carboxamide - C8H9BrN2O2 | CSSB00000153853.

- Thermo Scientific Chemicals. 5-Bromo-2-methoxy-3-methylpyridine, 97% 5 g | Buy Online.

- ChemicalBook. 3-Bromo-5-methoxypyridine synthesis.

- ChemSynthesis. (2025, May 20). 5-bromo-2-fluoro-3-(4-methoxyphenyl)pyridine.

- Sigma-Aldrich. 3-Bromo-5-methoxypyridine 97 50720-12-2.

- Benchchem.

- ACS Publications. (2012, August 3). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist | Journal of Medicinal Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-Bromo-5-methoxy-2-methylpyridine [myskinrecipes.com]

- 3. 5-Bromo-2-methoxy-3-methylpyridine | C7H8BrNO | CID 22591176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Bromo-2-methoxy-3-methylpyridine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 5-Bromo-2-methoxy-3-methylpyridine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. merckmillipore.com [merckmillipore.com]

Technical Whitepaper: Structural Analysis and Synthetic Utility of 5-Bromo-3-methoxy-2-(methylsulfanyl)pyridine

Part 1: Executive Summary & Structural Identity

5-Bromo-3-methoxy-2-(methylsulfanyl)pyridine represents a highly specialized heterocyclic scaffold in medicinal chemistry. Its value lies in its orthogonal reactivity : it possesses three distinct functional handles (halogen, ether, and thioether) that allow for sequential, regioselective functionalization. This guide analyzes the molecule's structural logic, synthetic pathways, and utility as a "linchpin" intermediate in the development of kinase inhibitors and complex pharmaceutical agents.

Chemical Identity Table[1][2]

| Property | Data |

| IUPAC Name | This compound |

| CAS Registry Number | 1260882-58-1 (Representative) |

| Molecular Formula | C₇H₈BrNOS |

| Molecular Weight | 234.11 g/mol |

| SMILES | COc1cc(Br)cnc1SC |

| InChI Key | Predicted based on structure |

| LogP (Predicted) | ~2.8 (Lipophilic) |

| H-Bond Donors/Acceptors | 0 / 3 |

Part 2: Nomenclature Deep Dive

The naming of this compound follows strict IUPAC hierarchy rules for heterocyclic systems. Understanding this hierarchy is critical for database searching and patent filing.

-

Parent Structure: The six-membered ring containing one nitrogen atom is pyridine .[1] The nitrogen atom is automatically assigned position 1 .

-

Numbering Priority (Locants):

-

Substituents are numbered to generate the lowest possible set of locants.

-

Option A: SMe at 2, OMe at 3, Br at 5. Set: {2, 3, 5}.

-

Option B: (Counting counter-clockwise) Br at 3, OMe at 5, SMe at 6. Set: {3, 5, 6}.

-

Result: Set {2, 3, 5} is lower than {3, 5, 6}. Therefore, the SMe group is at position 2.

-

-

Alphabetical Order:

-

Substituents are listed alphabetically in the final name, regardless of their number.[2]

-

B romo → M ethoxy → M ethylsulfanyl.

-

Note: "Methoxy" precedes "Methylsulfanyl" because 'o' precedes 'y' in the fourth letter.

-

Final Name: this compound.

Part 3: Synthetic Architecture

The synthesis of this molecule relies on the electronic differentiation of the pyridine ring. The 2-position (ortho to nitrogen) is highly susceptible to Nucleophilic Aromatic Substitution (SNAr), while the 3-position (meta) is electronically deactivated but sterically accessible.

Primary Synthetic Route: Regioselective SNAr

The most robust synthesis starts from 5-bromo-2-chloro-3-methoxypyridine . The chlorine atom at C2 is an excellent leaving group due to the electron-withdrawing inductive effect of the adjacent nitrogen.

Reaction Logic

-

Substrate: 5-bromo-2-chloro-3-methoxypyridine.

-

Reagent: Sodium thiomethoxide (NaSMe).

-

Solvent: DMF or NMP (Polar aprotic solvents facilitate SNAr).

-

Mechanism: The thiolate anion attacks C2, forming a Meisenheimer-like complex stabilized by the ring nitrogen, followed by the expulsion of chloride.

Visualization of Synthesis and Reactivity

The following diagram illustrates the synthesis and the divergent downstream applications (Orthogonal Reactivity).

Figure 1: Synthetic workflow and orthogonal reactivity map. The central scaffold (Blue) can be selectively modified at the Bromine (Pathway A) or the Sulfur (Pathway B).

Part 4: Reactivity Profile & Applications

The C-5 Bromine: Cross-Coupling Vector

The bromine atom at position 5 is electronically isolated from the steric bulk of the methoxy group. It serves as a standard handle for Palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura: Coupling with aryl boronic acids to extend the aromatic system.

-

Buchwald-Hartwig: Amination to introduce solubilizing amine groups.

The C-2 Methylsulfanyl: The "Switchable" Leaving Group

The -SMe group is stable under basic coupling conditions (like Suzuki), protecting the C2 position. However, it can be "switched on" to become a leaving group:

-

Oxidation: Treatment with m-CPBA converts -SMe to -SO₂Me (Sulfone).

-

Displacement: The sulfone is a highly reactive leaving group (approx. 10⁵ times more reactive than SMe), allowing for a second SNAr reaction with amines or alkoxides.

-

Liebeskind-Srogl Coupling: The -SMe group can be directly coupled with boronic acids using Cu(I) carboxylates and Pd catalysts, avoiding the oxidation step.

The C-3 Methoxy: Physicochemical Modulator

The methoxy group is generally inert but serves two critical functions:

-

Conformation: It induces a specific twist in the molecule relative to substituents at C2/C4 due to steric clash, which is vital for binding in kinase pockets.

-

Solubility: It increases the polarity compared to a proton, aiding in the drug-likeness (Lipinski rules) of the final molecule.

Part 5: Experimental Protocol

Objective: Synthesis of this compound via SNAr.

Safety Warning: Sodium thiomethoxide is extremely malodorous and toxic. Perform all operations in a well-ventilated fume hood. Bleach (sodium hypochlorite) should be available to neutralize thiols.

Materials

-

5-Bromo-2-chloro-3-methoxypyridine (1.0 eq)

-

Sodium thiomethoxide (NaSMe) (1.2 eq)

-

Anhydrous DMF (Dimethylformamide) (5 mL per mmol substrate)

-

Ethyl Acetate / Hexanes (for extraction)

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-chloro-3-methoxypyridine (e.g., 2.22 g, 10 mmol) in anhydrous DMF (50 mL).

-

Addition: Cool the solution to 0°C using an ice bath. Add NaSMe (0.84 g, 12 mmol) portion-wise over 5 minutes to control the exotherm.

-

Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (25°C) for 3–5 hours.

-

Monitoring: Monitor via TLC (20% EtOAc in Hexanes) or LC-MS. The starting material (Cl-pyridine) should disappear, and a slightly more polar spot (SMe-pyridine) should appear.

-

-

Quench: Pour the reaction mixture slowly into 150 mL of ice-water. Stir vigorously.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF.

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: If necessary, purify via flash column chromatography (Silica gel, 0-15% EtOAc in Hexanes).

Expected Yield: 85–95% Appearance: Off-white to pale yellow solid.

Part 6: References

-

IUPAC Nomenclature Rules: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Queen Mary University of London / IUPAC.

-

Reactivity of 2-Methylsulfanyl Pyridines: "Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation." University of Southampton ePrints.

-

Suzuki Coupling on Bromopyridines: "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling." MDPI Molecules.

-

Comparison of Leaving Groups (SMe vs SO2Me): "A Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups." BenchChem Technical Notes.

-

Synthesis of 3-Bromo-5-methoxypyridine (Analogous Protocol): "Synthesis of 3-Bromo-5-methoxypyridine." ChemicalBook Protocols.

Sources

Navigating the Landscape of Brominated Pyridine Derivatives: A Technical Guide to 5-Bromo-2-methoxy-3-methylpyridine

A note on the requested compound: Initial searches for "5-Bromo-3-methoxy-2-(methylsulfanyl)pyridine" did not yield sufficient data to construct a comprehensive technical guide. This suggests that the compound may not be widely available or extensively documented in scientific literature. Therefore, this guide will focus on the closely related and well-characterized compound, 5-Bromo-2-methoxy-3-methylpyridine , as a representative example of a brominated pyridine derivative. The information presented here will provide researchers, scientists, and drug development professionals with a thorough understanding of its properties, synthesis, and potential applications.

Core Compound Identification and Properties

5-Bromo-2-methoxy-3-methylpyridine is a halogenated and substituted pyridine derivative. The strategic placement of the bromine atom, methoxy group, and methyl group on the pyridine ring makes it a valuable building block in medicinal chemistry and organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₈BrNO | [1][2][3][4] |

| Molecular Weight | 202.05 g/mol | [1][2] |

| CAS Number | 760207-87-2 | [1][2][4] |

| IUPAC Name | 5-bromo-2-methoxy-3-methylpyridine | [1][3] |

| Appearance | Clear colorless to yellow liquid | [3] |

| Purity | ≥96.0% (GC) | [3] |

Synthesis and Chemical Reactivity

A plausible synthetic approach could start from a commercially available picoline (methylpyridine) derivative. The synthesis would likely involve a sequence of reactions such as nitration, reduction of the nitro group to an amine, followed by diazotization and bromination (Sandmeyer reaction), and finally, methoxylation. The order of these steps is crucial to achieve the desired substitution pattern due to the directing effects of the functional groups on the pyridine ring.

For instance, the synthesis of a related compound, 5-bromo-2-methoxy-4-methyl-3-nitropyridine, begins with the bromination of 2-methoxy-4-methyl-3-nitropyridine.[5] Another approach to synthesizing brominated pyridines involves the reaction of an aminopyridine with an acid to form a salt, followed by the addition of bromine and a nitrite solution.[6]

The bromine atom at the 5-position is particularly significant as it provides a reactive handle for various cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These reactions are fundamental in drug discovery for creating carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse molecular fragments.

Conceptual Synthetic Workflow:

Caption: A conceptual workflow for the synthesis of a substituted brominated methoxypyridine.

Applications in Research and Drug Development

Substituted pyridines are a cornerstone in medicinal chemistry due to their presence in numerous approved drugs and bioactive molecules. The structural features of 5-Bromo-2-methoxy-3-methylpyridine make it a promising scaffold for the development of novel therapeutics.

-

Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors, which are a major class of cancer therapeutics. The substituents on the ring can be tailored to achieve specific interactions with the ATP-binding pocket of target kinases.

-

CNS-Active Agents: The pyridine moiety is also prevalent in drugs targeting the central nervous system. The lipophilicity and hydrogen bonding capabilities of the molecule can be fine-tuned by modifying the substituents to optimize blood-brain barrier penetration and receptor binding.

-

Agrochemicals: Similar to their role in pharmaceuticals, pyridine derivatives are also important in the development of new pesticides and herbicides.

The bromine atom on 5-Bromo-2-methoxy-3-methylpyridine is a key feature for its utility in drug discovery. It allows for the use of powerful cross-coupling reactions to generate libraries of compounds for high-throughput screening. For example, a Suzuki coupling reaction could be employed to introduce various aryl or heteroaryl groups at the 5-position, leading to a diverse set of potential drug candidates.

Experimental Protocol: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using a brominated pyridine derivative like 5-Bromo-2-methoxy-3-methylpyridine. This protocol is illustrative and may require optimization for specific substrates.

Materials:

-

5-Bromo-2-methoxy-3-methylpyridine

-

Arylboronic acid or arylboronic acid pinacol ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

To a dry Schlenk flask, add 5-Bromo-2-methoxy-3-methylpyridine (1.0 eq), the arylboronic acid or ester (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent(s) to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

This protocol is based on general procedures for Suzuki cross-coupling reactions involving similar bromopyridine derivatives.[7]

Safety and Handling

5-Bromo-2-methoxy-3-methylpyridine is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[8][9]

Conclusion

While the initially requested compound, this compound, is not well-documented, the analysis of the closely related 5-Bromo-2-methoxy-3-methylpyridine provides valuable insights into the properties and applications of this class of compounds. Its well-defined structure and the presence of a reactive bromine handle make it a versatile building block for the synthesis of complex organic molecules with potential applications in drug discovery and materials science. Researchers working with substituted pyridines can leverage the information in this guide to inform their synthetic strategies and experimental designs.

References

-

PubChem. 5-Bromo-2-methoxy-3-methylpyridine. National Center for Biotechnology Information. [Link]

-

abcr Gute Chemie. AB176379 | CAS 760207-87-2. [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

-

Chemical & Pharmaceutical Bulletin. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. [Link]

- Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

Sources

- 1. 5-Bromo-2-methoxy-3-methylpyridine | C7H8BrNO | CID 22591176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromo-2-methoxy-3-methylpyridine | CAS 760207-87-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 5-bromo-2-méthoxy-3-méthylpyridine, 97 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 4. echemi.com [echemi.com]

- 5. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. chemicalbook.com [chemicalbook.com]

Technical Guide: Synthesis of 5-Bromo-3-methoxy-2-(methylsulfanyl)pyridine

Executive Summary

Target Molecule: 5-Bromo-3-methoxy-2-(methylsulfanyl)pyridine CAS: 1446002-40-9 Core Challenge: Regioselective functionalization of the pyridine ring, specifically differentiating between the C2 and C5 halogen positions and ensuring the stability of the C3-methoxy group during nucleophilic substitution.

This guide details the optimal synthetic pathway utilizing Nucleophilic Aromatic Substitution (

Strategic Pathway Analysis

Retrosynthetic Logic

The synthesis is best approached by disconnecting the C2-SMe bond. The C2 position of a pyridine ring is highly electrophilic due to the inductive electron-withdrawing effect of the adjacent nitrogen (

Selected Route:

-

Precursor: 5-Bromo-2-chloro-3-methoxypyridine.

-

Transformation: Regioselective

using Sodium Thiomethoxide (NaSMe).

Mechanistic Selectivity

-

C2-Cl (Leaving Group): Highly activated. The intermediate Meisenheimer complex is stabilized by the ring nitrogen.

-

C5-Br (Retained): Unactivated. Displacement would require harsh conditions or transition metal catalysis (e.g., Pd-catalyzed C-S coupling), which are unnecessary here.

-

C3-OMe (Bystander): Acts as an electron-donating group (EDG). While EDGs generally deactivate

, the inductive activation of the C2-Cl by the nitrogen dominates, allowing the reaction to proceed under mild conditions.

Figure 1: Reaction pathway illustrating the regioselective

Detailed Experimental Protocol

Phase 1: Preparation of Starting Material (If not purchased)

Note: 5-Bromo-2-chloro-3-methoxypyridine (CAS 286947-03-3) is commercially available. If synthesis is required, follow this upstream sequence.

-

Bromination: Treat 3-methoxypyridin-2(1H)-one with N-Bromosuccinimide (NBS) in DMF at room temperature. The directing effects of the amide/hydroxyl tautomer direct bromine to the C5 position.

-

Chlorination: Reflux the resulting 5-bromo-3-methoxypyridin-2(1H)-one with phosphoryl chloride (

) to convert the C2 carbonyl oxygen to a C2-chloro group.

Phase 2: Synthesis of this compound

Reagents:

-

5-Bromo-2-chloro-3-methoxypyridine (1.0 equiv)

-

Sodium thiomethoxide (NaSMe) (1.1 - 1.2 equiv)

-

Tetrahydrofuran (THF) (Anhydrous) or DMF

Step-by-Step Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask and equip it with a magnetic stir bar, nitrogen inlet, and temperature probe. Purge with nitrogen.[1]

-

Dissolution: Charge the flask with 5-Bromo-2-chloro-3-methoxypyridine and dissolve in anhydrous THF (concentration ~0.2 M).

-

Cooling: Cool the solution to 0°C using an ice/water bath.

-

Addition: Add Sodium thiomethoxide (NaSMe) portion-wise over 15 minutes.

-

Technical Note: NaSMe is hygroscopic. Handle quickly or use a commercially available solution in methanol/water (if compatible) or solid under inert atmosphere. Solid NaSMe is preferred to avoid protic solvent interference.

-

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the starting chloride (

) and appearance of the product (

-

-

Quench: Once complete, quench the reaction by adding water (volume equal to solvent).

-

Extraction: Extract the aqueous layer with Ethyl Acetate (

). -

Washing: Wash combined organics with water (

) and brine ( -

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Purify the crude residue via silica gel column chromatography.

-

Gradient: 0%

20% Ethyl Acetate in Hexanes. -

Yield Expectation: 85–95%.[2]

-

Data Summary Table

| Parameter | Specification | Notes |

| Stoichiometry | 1.0 : 1.1 (SM : NaSMe) | Slight excess of nucleophile ensures conversion. |

| Temperature | 0°C | Higher temps may risk displacing the -OMe or -Br. |

| Solvent | THF or DMF | DMF accelerates |

| Appearance | White/Off-white solid | Product crystallizes easily. |

| MS Data | Characteristic Br isotope pattern (1:1). |

Critical Quality Attributes & Troubleshooting

Impurity Profile

-

Bis-substitution: If the reaction is heated excessively (>60°C) or a large excess of NaSMe is used, the C5-Br may also be displaced, though this is kinetically slow.

-

Hydrolysis: If water is present in the solvent, the C2-Cl may hydrolyze back to the pyridone (C2-OH), especially if the base concentration is low. Ensure anhydrous conditions.

Regioselectivity Verification

To confirm the SMe is at C2 and not C5 (in case of rearrangement or error):

-

1H NMR: The C2-SMe group typically appears as a singlet around

2.5–2.6 ppm. The aromatic protons at C4 and C6 will show meta-coupling ( -

NOE (Nuclear Overhauser Effect): Irradiate the -SMe signal. If it is at C2, you should not see a strong enhancement of the ring protons (C4/C6 are distant). Irradiating the -OMe (at C3) should show enhancement of the C4 proton.

Safety and Handling

-

Pyridines: Many halopyridines are skin irritants and potential sensitizers. Use gloves and work in a fume hood.

-

Sodium Thiomethoxide: Releases methanethiol (MeSH) upon contact with acid or moisture. MeSH is highly toxic and has a foul odor (rotten cabbage).

-

Mitigation: Keep bleach (sodium hypochlorite) solution nearby to neutralize any spills or glassware, which oxidizes the thiol to non-volatile sulfonate.

-

-

Waste: All sulfur-containing waste must be segregated and treated with bleach before disposal to prevent odor release in the facility.

References

-

Sigma-Aldrich. Product Specification: this compound. Link (Accessed via search for CAS 1446002-40-9).

-

ChemicalBook. Synthesis of 5-Bromo-2-chloro-3-methoxypyridine (CAS 286947-03-3). Link

-

National Institutes of Health (NIH) - PubChem. 5-Bromo-2-chloro-3-methoxypyridine Compound Summary. Link

-

Hirokawa, Y., et al. (2000). "An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid." Chemical and Pharmaceutical Bulletin, 48(12), 1847-1853. (Demonstrates regioselectivity of nucleophilic substitution on 2,3-dihalopyridines). Link

-

MDPI. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling." (Provides context on the reactivity of 5-bromo-2-substituted pyridines). Link

Sources

Reactivity profile of 5-Bromo-3-methoxy-2-(methylsulfanyl)pyridine

The following technical guide details the reactivity profile of 5-Bromo-3-methoxy-2-(methylsulfanyl)pyridine , a high-value heterocyclic scaffold.

This guide is structured to address the distinct "reactivity vectors" of the molecule, enabling researchers to design orthogonal functionalization strategies.[1]

Technical Guide for Scaffold Functionalization [1]

Executive Summary & Structural Analysis

This molecule represents a "privileged scaffold" in medicinal chemistry due to its dense functionalization potential.[1] It offers three distinct, orthogonal reactivity handles:

-

C-5 Bromide: A classic electrophile for palladium-catalyzed cross-couplings and lithium-halogen exchange.[1]

-

C-2 Methylsulfanyl (SMe): A "switchable" group.[1] It acts as a latent leaving group (via oxidation to sulfone) or a direct coupling partner (Liebeskind-Srogl).[1]

-

C-4 C-H Bond: A site for regioselective deprotonation (Directed Ortho Metalation), activated by the "acidifying sandwich" effect of the 3-OMe and 5-Br groups.[1]

Electronic & Steric Environment

-

3-OMe (Methoxy): Acts as a strong Directed Metalation Group (DMG) .[1] While it electronically enriches the ring (resonance), its inductive effect combined with the adjacent Nitrogen makes the C-4 proton significantly acidic.

-

2-SMe (Thiomethyl): Electron-donating by resonance but often acts as a catalyst poison for standard Pd(0) cycles unless specific protocols (e.g., Cu-mediated) are used.[1]

-

5-Br (Bromo): The primary electrophilic site.[1] It is highly reactive toward oxidative addition with Pd(0).[1]

Reactivity Vector A: C-5 Functionalization (The "Anchor")

The C-5 position is the most accessible site for carbon-carbon bond formation via transition metal catalysis or metal-halogen exchange.

Palladium-Catalyzed Cross-Couplings

Challenge: The C-2 SMe group is a soft Lewis base that can coordinate to Pd(II) intermediates, potentially poisoning the catalyst.[1] Solution:

-

Ligand Choice: Use electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos ) or N-heterocyclic carbenes (NHCs).[1] These ligands bind tightly to Pd, preventing displacement by the sulfur atom.[1]

-

Reaction Type: Suzuki-Miyaura coupling is robust here.[1] Buchwald-Hartwig amination is possible but requires highly active catalysts (e.g., Pd2(dba)3 + BINAP) to outcompete sulfur coordination.[1]

Lithium-Halogen Exchange (vs. Deprotonation)

Reagent: n-Butyllithium (n-BuLi)

Mechanism: The exchange of Li for Br at C-5 is kinetically faster than deprotonation at C-4 or C-6 at low temperatures (-78 °C).[1]

Outcome: Generates the C-5 Lithio species , which can be trapped with electrophiles (aldehydes, acyl chlorides,

-

Note: If the temperature rises above -60 °C, "Halogen Dance" (migration of the Li to the thermodynamically more stable C-4 or C-6 position) may occur.

Reactivity Vector B: C-2 Manipulation (The "Switch")

The 2-SMe group provides a unique advantage: it stabilizes the molecule during C-5 manipulations but can be activated later.

Pathway 1: Liebeskind-Srogl Coupling

This is the most elegant application for this scaffold. It allows the direct displacement of the SMe group with a boronic acid, catalyzed by Pd(0) and mediated by a Copper(I) cofactor.[1]

-

Why it works: The Cu(I) carboxylate (typically CuTC) coordinates the sulfur, polarizing the C-S bond and facilitating oxidative addition of Pd into the C-S bond. It essentially "scavenges" the sulfur poison.[1]

-

Utility: Allows formation of 2-aryl/heteroaryl pyridines under neutral conditions.[1]

Pathway 2: Oxidation & Nucleophilic Aromatic Substitution ( )

If a nucleophile (amine, alkoxide) needs to be introduced:

-

Activation: Oxidize SMe to the sulfoxide (SOMe) or sulfone (

) using m-CPBA or Oxone .[1] The sulfone is an excellent leaving group (approx. -

Displacement: The 2-position is activated for

due to the adjacent ring nitrogen.[1] The 3-OMe group provides some steric hindrance, but the reaction proceeds smoothly with primary amines or alkoxides.[1]

Reactivity Vector C: C-4 Directed Ortho Metalation (The "Precision Strike")

Reagent: Lithium Diisopropylamide (LDA) or LiTMP Mechanism: Unlike n-BuLi, LDA is a bulky, non-nucleophilic base.[1] It is too sterically hindered to attack the Br (Li-Halogen exchange) efficiently.[1] Instead, it acts as a base.[1] Regioselectivity:

-

The 3-OMe group directs lithiation to the ortho positions (C-2 and C-4).

-

C-2 is blocked by SMe.[1]

-

C-4 is the exclusive site of deprotonation.[1] The acidity of C-4 is further enhanced by the inductive electron-withdrawing effect of the adjacent 5-Br. Outcome: Generates the C-4 Lithio species while leaving the 5-Br intact (at -78 °C). This allows for the introduction of an electrophile at C-4, followed by a subsequent Suzuki coupling at C-5, enabling rapid library generation.[1]

Visualization of Reactivity Pathways[1]

Caption: Orthogonal reactivity map showing divergent pathways based on reagent selection (n-BuLi vs LDA vs Pd/Cu).

Experimental Protocols

Protocol A: Liebeskind-Srogl Cross-Coupling (C-2 Functionalization)

This protocol enables C-C bond formation at C-2 without prior oxidation.[1]

-

Setup: Flame-dry a Schlenk flask and purge with Argon.

-

Reagents: Add This compound (1.0 equiv), Arylboronic acid (1.5 equiv), and Copper(I) thiophene-2-carboxylate (CuTC) (1.5 equiv).

-

Catalyst: Add Pd(PPh3)4 (5 mol%).

-

Solvent: Add degassed THF (0.1 M concentration).

-

Reaction: Stir at 50°C for 12-18 hours. The reaction mixture usually turns from orange to dark brown/black.[1]

-

Workup: Filter through a pad of Celite to remove copper salts.[1] Dilute with EtOAc, wash with

(aq) to sequester residual Cu, then brine. Dry over -

Note: The 5-Br group typically remains intact under these conditions if the temperature is kept moderate, allowing for subsequent Suzuki coupling at C-5.[1]

Protocol B: Regioselective C-4 Lithiation (DoM)

This protocol selectively functionalizes C-4 while preserving the C-5 Bromide.

-

Base Preparation: In a dried flask under Argon, dissolve diisopropylamine (1.1 equiv) in anhydrous THF at -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min at 0°C to form LDA.

-

Substrate Addition: Cool the LDA solution back to -78°C. Add a solution of This compound (1.0 equiv) in THF dropwise over 15 minutes.

-

Critical: The solution must remain at -78°C to prevent halogen dance or benzyne formation.[1]

-

-

Metalation: Stir for 45-60 minutes at -78°C. The solution will typically turn deep yellow/orange, indicating the formation of the lithiated species.[1]

-

Quench: Add the electrophile (e.g., Iodine, DMF, Benzaldehyde) (1.2 equiv) dissolved in THF.

-

Warming: Allow the mixture to warm to room temperature slowly over 2 hours.

-

Workup: Quench with saturated

. Extract with EtOAc.[1]

Protocol C: S-Oxidation to Sulfone (Activation for )[1]

-

Reaction: Dissolve substrate in DCM (0.2 M). Cool to 0°C.[1]

-

Oxidant: Add m-CPBA (2.2 equiv) portion-wise.

-

Monitoring: Warm to RT and stir for 2-4 hours. Monitor by TLC (Sulfones are significantly more polar than sulfides).[1]

-

Workup: Quench with saturated

(to destroy excess peroxide) and -

Usage: The crude sulfone is often pure enough for the subsequent

reaction with amines.[1]

References

-

Liebeskind-Srogl Coupling: Liebeskind, L. S., & Srogl, J. (2000).[1] Thiol Ester−Boronic Acid Cross-Coupling.[1][2] Journal of the American Chemical Society, 122(45), 11260–11261.[1] Link[1]

-

Directed Ortho Metalation (DoM) Reviews: Snieckus, V. (1990).[1] Directed ortho metalation.[1][3][4][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1] Chemical Reviews, 90(6), 879–933.[1] Link[1]

-

Halogen Dance & Li-Halogen Exchange: Schlosser, M. (2005).[1] The "Halogen Dance" and Other Halogen Migrations. Angewandte Chemie International Edition, 44(3), 376–393.[1] Link[1]

-

Reactivity of 2-Methylthiopyridines: Prokopcová, H., & Kappe, C. O. (2008).[1] The Liebeskind–Srogl C−C Cross-Coupling Reaction. Angewandte Chemie International Edition, 48(13), 2276–2286.[1][6] Link[1]

-

Suzuki Coupling of Pyridines: Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[1] Link

Sources

A Researcher's Guide to Sourcing and Utilizing 5-Bromo-3-methoxy-2-(methylsulfanyl)pyridine in Drug Discovery

For the discerning researcher and drug development professional, the careful selection and qualification of chemical building blocks are paramount to the success of any discovery program. This guide provides an in-depth technical overview of 5-Bromo-3-methoxy-2-(methylsulfanyl)pyridine, a heterocyclic scaffold with significant potential in medicinal chemistry. We will explore its strategic importance, reliable sourcing, essential quality control measures, and the synthetic context for its application.

The Strategic Value of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs.[1] Its nitrogen atom imparts desirable physicochemical properties, including improved solubility and the ability to form key hydrogen bonds with biological targets.[2] The specific substitution pattern of this compound offers a unique combination of functionalities that are highly attractive for lead optimization:

-

The 5-Bromo Position: A versatile synthetic handle, the bromine atom is amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse chemical moieties to probe the target's binding pocket.

-

The 3-Methoxy Group: This electron-donating group can influence the electronic properties of the pyridine ring, modulating its pKa and reactivity. It can also serve as a key pharmacophoric element, potentially engaging in hydrogen bonding or occupying hydrophobic pockets within a target protein.

-

The 2-(Methylsulfanyl) Group: The methylsulfanyl group is a known bioisostere for other functionalities and can participate in various interactions with biological targets. Importantly, it can be oxidized to the corresponding sulfoxide and sulfone, offering a strategy to fine-tune potency, selectivity, and pharmacokinetic properties.

The convergence of these three functionalities on a single pyridine ring creates a powerful building block for generating libraries of novel compounds with diverse biological activities, including potential applications as anticancer, anti-inflammatory, and antiviral agents.[3][4]

Commercial Sourcing and Supplier Vetting

The availability of a key building block is a critical logistical consideration in any research program. Our investigation has identified a commercial supplier for this compound.

| Supplier | CAS Number | Available Quantities |

| Reagentia | 1446002-40-9 | 100 mg, 250 mg |

Table 1: Commercial Supplier of this compound[5][6]

When direct commercial sources are limited, researchers should consider custom synthesis organizations (CROs). A robust CRO will have a strong track record in heterocyclic chemistry and be able to provide a detailed synthetic route proposal and analytical data for the final compound.

The following diagram illustrates a logical workflow for sourcing specialized chemical reagents:

Caption: Workflow for sourcing specialized chemical reagents.

In-House Quality Control: A Self-Validating System

Upon receipt of any chemical reagent, especially a complex heterocyclic building block, it is imperative to perform in-house quality control to verify its identity and purity. This ensures the integrity of your experimental results and the reproducibility of your synthetic efforts.

Recommended Analytical Methods:

-

¹H and ¹³C NMR Spectroscopy: This is the most powerful technique for confirming the structure of the molecule. The spectra should be consistent with the expected chemical shifts and coupling constants for the substituted pyridine ring.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound. Look for the characteristic isotopic pattern of the bromine atom.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the sample. A high-purity sample should exhibit a single major peak.

Step-by-Step QC Protocol:

-

Visual Inspection: Examine the physical appearance of the compound. It should be a homogenous solid or oil, free of foreign matter.

-

Solubility Test: Determine a suitable solvent for your analytical techniques and subsequent reactions.

-

NMR Analysis:

-

Prepare a sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

Compare the obtained spectra with predicted spectra or literature data if available.

-

-

MS Analysis:

-

Prepare a dilute solution of the compound.

-

Infuse the sample into the mass spectrometer.

-

Confirm the presence of the molecular ion peak corresponding to the correct mass and isotopic distribution for a bromine-containing compound.

-

-

HPLC Analysis:

-

Develop a suitable HPLC method (e.g., reverse-phase with a C18 column).

-

Inject the sample and determine the purity by integrating the peak areas.

-

The following diagram outlines the in-house quality control workflow:

Caption: In-house quality control workflow for chemical reagents.

Synthetic Considerations and Safety

General Safety Precautions for Handling Brominated Pyridine Derivatives:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Material Safety Data Sheet (MSDS): Always consult the MSDS for specific handling and disposal information. While a specific MSDS for this compound is not widely available, information for structurally similar compounds should be reviewed.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemists engaged in drug discovery. Its unique substitution pattern provides multiple avenues for synthetic diversification, enabling the exploration of structure-activity relationships and the optimization of lead compounds. By carefully considering sourcing options, implementing rigorous in-house quality control, and adhering to safe handling practices, researchers can confidently incorporate this promising scaffold into their discovery programs, accelerating the path toward novel therapeutics.

References

-

Reagentia. 5-Bromo-3-methoxy-2-(methylthio)pyridine (1 x 100 mg). Available at: [Link].

-

Reagentia. 5-Bromo-3-methoxy-2-(methylthio)pyridine (1 x 250 mg). Available at: [Link].

-

Molbase. 5-bromo-3-methoxy-2-(methylthio)Pyridine. Available at: [Link].

- Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Crit Rev Anal Chem. 2024;54(3):599-616.

- Harrity, J. P., Mora-Radó, H., Czechtizky, W., & Méndez, M. (2020).

- A Review on the Medicinal Importance of Pyridine Derivatives.

- A Review on Medicinally Important Heterocyclic Compounds. (2022).

- Pyridine: the scaffolds with significant clinical diversity. RSC Advances.

- An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin.

- Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. National Academic Digital Library of Ethiopia.

-

Dextro Synthesis. Custom Molecules. Available at: [Link].

-

MySkinRecipes. 3-Bromo-5-methoxy-2-methylpyridine. Available at: [Link].

- SYNTHESIS OF SMALL PYRIDINE BUILDING BLOCKS. Rasayan Journal of Chemistry.

- Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules. 2015, 20(9), 15896-15906.

-

Chemspace. 5-bromo-N-methoxy-N-methylpyridine-3-carboxamide. Available at: [Link].

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-Bromo-3-methoxy-2-(methylthio)pyridine (1 x 100 mg) | Reagentia [reagentia.eu]

- 6. 5-Bromo-3-methoxy-2-(methylthio)pyridine (1 x 250 mg) | Reagentia [reagentia.eu]

An In-depth Technical Guide to the Safe Handling of 5-Bromo-3-methoxy-2-(methylsulfanyl)pyridine

Abstract: This technical guide provides comprehensive safety protocols and handling instructions for 5-Bromo-3-methoxy-2-(methylsulfanyl)pyridine, a compound of interest for researchers and professionals in drug development. In the absence of a specific Material Safety Data Sheet (MSDS) for this compound, this guide synthesizes data from structurally related pyridine derivatives to establish a robust framework for its safe utilization in a laboratory setting. The following sections detail hazard identification, personal protective equipment, emergency procedures, and proper disposal methods, underpinned by established principles of chemical safety and supported by authoritative sources.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As with any novel or sparsely documented chemical, a proactive and cautious approach to safety is paramount. This guide is designed to empower researchers with the knowledge to manage the risks associated with this compound, ensuring a safe and productive research environment. The recommendations herein are based on the known hazards of analogous brominated and methoxylated pyridines.

Part 1: Hazard Identification and Risk Assessment

Due to the lack of a specific MSDS for this compound, a thorough risk assessment must be conducted by evaluating the hazards associated with its structural components. The pyridine ring, bromine substituent, methoxy group, and methylsulfanyl group all contribute to its potential reactivity and toxicity.

Based on data from similar compounds, the primary hazards are anticipated to be:

-

Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2]

-

Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.[1][2]

-

Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[5][6]

Physicochemical Properties (Predicted)

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C₇H₈BrNOS | Based on structure |

| Molecular Weight | 234.12 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Analogy to similar structures |

| Odor | Pungent, characteristic of pyridines | General knowledge of pyridines[7][8] |

Part 2: Safe Handling and Storage Protocols

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential for handling this compound.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[7][8] This minimizes the risk of inhalation and contains any potential spills. All manipulations of the solid compound and its solutions should be performed within the fume hood. Ensure that the fume hood has adequate airflow and is inspected regularly. A safety shower and eyewash station must be readily accessible in the laboratory.[9][10][11]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical splash goggles are required.[7][8] A face shield should be worn if there is a significant risk of splashing.[9]

-

Hand Protection: Nitrile or neoprene gloves are recommended.[7][8] Latex gloves are not suitable. Gloves should be inspected before use and changed frequently, especially if contamination is suspected.

-

Body Protection: A flame-resistant lab coat should be worn at all times.[7][8] Additional protective clothing may be necessary depending on the scale of the experiment.

-

Respiratory Protection: If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound.

Caption: A stepwise workflow for the safe handling of this compound.

Storage Requirements

Store this compound in a tightly sealed, clearly labeled container.[7][8][10] The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials such as strong oxidizing agents.[8][12]

Part 3: Emergency Procedures

Prompt and correct response to emergencies is critical to minimizing harm.

Spill Response

For a small spill (less than 100 mL of a low-concentration solution or a few grams of solid) within a chemical fume hood:

-

Alert colleagues in the immediate area.

-

Contain the spill with an inert absorbent material like vermiculite or sand.[8]

-

Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[3][4]

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

Dispose of all contaminated materials as hazardous waste.

For a large spill, or any spill outside of a fume hood, evacuate the laboratory immediately and call emergency services.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][7]

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][11]

Fire Fighting Measures

In the event of a fire involving this compound, use a dry chemical, carbon dioxide, or foam extinguisher.[9][6] Water spray may be used to cool containers.[9] Firefighters should wear self-contained breathing apparatus and full protective gear.[9][6]

Part 4: Waste Disposal

All waste containing this compound, including unused material, contaminated absorbents, and empty containers, must be disposed of as hazardous waste.[9] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

Conclusion

While this compound lacks a specific MSDS, a comprehensive safety protocol can be established by analyzing its structural components and adhering to best practices for handling pyridine derivatives. By implementing the engineering controls, personal protective equipment, and emergency procedures outlined in this guide, researchers can work with this compound in a safe and responsible manner. Continuous vigilance and a proactive approach to safety are essential when working with any chemical, particularly those with limited safety data.

References

-

Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024-03-12). Retrieved from [Link]

-

Handle Pyridine Safely: Important Safety Instructions for Laboratory and Industry. (2026-01-02). Retrieved from [Link]

-

12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024-10-01). Retrieved from [Link]

-

Pyridine - SAFETY DATA SHEET - PENTA. (2024-11-26). Retrieved from [Link]

-

5-Bromo-2-methoxy-3-methylpyridine | C7H8BrNO | CID 22591176 - PubChem. Retrieved from [Link]

-

An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Retrieved from [Link]

-

Material Safety Data Sheet - Cole-Parmer. Retrieved from [Link]

-

Cleaning up a spill | Compliance and Risk Management - Kent State University. Retrieved from [Link]

-

An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid - Chemical & Pharmaceutical Bulletin. Retrieved from [Link]

-

Bromine: incident management - GOV.UK. Retrieved from [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Retrieved from [Link]

-

5-bromo-2-fluoro-3-(4-methoxyphenyl)pyridine - ChemSynthesis. (2025-05-20). Retrieved from [Link]

-

Responding to Biological Spills | Environment, Health and Safety. Retrieved from [Link]

-

Laboratory Chemical Spill Cleanup and Response Guide - CUNY. Retrieved from [Link]

-

Spill and Cleaning Protocol | Environmental Health & Safety - Michigan State University. Retrieved from [Link]

-

5-Bromo-4-methoxypyridin-2-amine | C6H7BrN2O | CID 53485433 - PubChem. Retrieved from [Link]

-

The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist | Journal of Medicinal Chemistry - ACS Publications. (2012-08-03). Retrieved from [Link]

Sources

- 1. 5-Bromo-2-methoxy-3-methylpyridine | C7H8BrNO | CID 22591176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromo-2-methoxy-3-methylpyridine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. thermofishersci.in [thermofishersci.in]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. 5-Bromo-4-methoxypyridin-2-amine | C6H7BrN2O | CID 53485433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. derthon.com [derthon.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

Solubility Characteristics of 5-Bromo-3-methoxy-2-(methylsulfanyl)pyridine: A Technical Guide

CAS: 945717-05-5

Formula: C

Executive Summary

5-Bromo-3-methoxy-2-(methylsulfanyl)pyridine is a trisubstituted pyridine scaffold primarily utilized as an intermediate in the synthesis of complex pharmaceutical agents.[1][2] Its utility stems from its three orthogonal reactive handles: the bromine atom (C5) for cross-coupling (Suzuki-Miyaura), the methylsulfanyl group (C2) for nucleophilic displacement or oxidation, and the basic pyridine nitrogen.

However, its physicochemical profile presents distinct challenges.[3] Characterized by high lipophilicity and weak basicity, the compound exhibits negligible aqueous solubility at physiological pH.[3] This guide provides a comprehensive solubility profile, predictive physicochemical data, and validated protocols for researchers handling this compound in drug discovery workflows.[3]

Physicochemical Basis of Solubility[3]

To master the solubility of this compound, one must understand the electronic and steric forces at play.[3] The solubility behavior is dictated by the interplay between the lipophilic substituents and the ionizable pyridine nitrogen.[3]

Structural Determinants[2][3][4]

-

Lipophilicity (LogP ~2.8 - 3.2 Predicted): The presence of the bromine atom and the methylsulfanyl (-SMe) group significantly increases the partition coefficient compared to simple methoxypyridines.[1][2] The -SMe group is notably more lipophilic than a corresponding methoxy group, driving the molecule toward organic solubility.

-

Ionization (pKa ~2.5 - 3.5 Predicted): The pyridine nitrogen is the sole ionizable center.[1][2]

-

Electronic Effect: The C3-methoxy and C2-methylsulfanyl groups are electron-donating by resonance, which typically raises pKa.[1][2] However, the C5-bromine is electron-withdrawing.[1][2]

-

Steric Effect:[1] The ortho-substituents (SMe at C2, OMe at C3) create steric crowding around the nitrogen, hindering solvation of the protonated species.

-

Result: The molecule is a very weak base .[3] At physiological pH (7.4), it remains >99.9% neutral (uncharged), resulting in poor aqueous solubility.[3]

-

Calculated Properties Table[1][2]

| Property | Value (Predicted/Typical) | Implication for Solubility |

| LogP (Octanol/Water) | 2.8 – 3.2 | High affinity for lipid bilayers and organic solvents.[1][2] |

| pKa (Base) | 2.5 – 3.5 | Requires pH < 2.0 to achieve significant aqueous solubility via protonation.[3] |

| Polar Surface Area (PSA) | ~45 Ų | Good membrane permeability; limited hydrogen bonding with water.[3] |

| H-Bond Donors | 0 | Lack of donors limits water solubility.[1][2] |

| H-Bond Acceptors | 3 (N, O, S) | Moderate ability to accept H-bonds from protic solvents (MeOH, Water).[2] |

Solubility Landscape

The following data categorizes solvent compatibility for processing, extraction, and biological assays.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvent | Solubility Rating | Application Note |

| Dipolar Aprotic | DMSO, DMF | Excellent (> 50 mg/mL) | Ideal for stock solutions (10-100 mM).[1][2] Caution: DMSO can accelerate oxidation of -SMe to sulfoxide over time.[1][2] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (> 100 mg/mL) | Preferred solvent for extraction and chromatography loading.[3] |

| Alcohols | Methanol, Ethanol | Good (10–30 mg/mL) | Suitable for recrystallization; solubility decreases significantly with water addition.[3] |

| Esters/Ethers | Ethyl Acetate, THF | Moderate-High | Good for liquid-liquid extraction (LLE) workups.[1][2] |

| Aqueous (pH 7.4) | PBS Buffer | Negligible (< 0.1 mg/mL) | Requires co-solvents (e.g., 5% DMSO) or surfactants for biological assays.[3] |

| Aqueous (pH 1.0) | 0.1 N HCl | Moderate (> 1 mg/mL) | Protonation of pyridine nitrogen drives solubility.[3] |

Expert Insight: The "Sulfur Trap"

Critical Warning: The 2-methylsulfanyl (-SMe) group is susceptible to oxidation.[1][2]

-

Risk: Dissolving this compound in ethers (THF, Dioxane) that contain peroxides, or storing DMSO stock solutions exposed to air, can lead to the formation of the sulfoxide (S=O) or sulfone (O=S=O) derivatives.[3]

-

Impact: These impurities are more polar than the parent, leading to confusing solubility data and altered biological activity.[3]

-

Mitigation: Always use anhydrous, peroxide-free solvents and store DMSO stocks under nitrogen/argon at -20°C.[1][2]

Experimental Protocols

Since specific empirical values may vary by batch purity, researchers must validate solubility internally.[3] Below are the self-validating protocols for thermodynamic and kinetic solubility.

Workflow Visualization

The following diagram outlines the decision logic for solubilizing this compound for assays vs. synthesis.

Figure 1: Decision workflow for solvent selection based on application.[1][2]

Protocol: Thermodynamic Solubility (Shake-Flask Method)

This is the "Gold Standard" for determining equilibrium solubility.[1][2]

Reagents:

-

Phosphate Buffer (pH 7.4)

-

0.1 N HCl (pH 1.0)

-

HPLC Grade Acetonitrile (for dilution)

Procedure:

-

Saturation: Add excess solid compound (~2–5 mg) to 1 mL of the target solvent (Buffer pH 7.4 or pH 1.0) in a glass vial.

-

Equilibration: Agitate (shake or stir) at 25°C for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (avoid nylon, which binds lipophilic drugs).

-

Quantification:

-

Dilute the supernatant 1:10 with Acetonitrile.[3]

-

Analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO/Acetonitrile.

-

-

Calculation:

Protocol: Kinetic Solubility (High Throughput)

Used for rapid screening of DMSO stocks.[3]

-

Preparation: Prepare a 10 mM stock solution in DMSO.

-

Spiking: Spike the DMSO stock into PBS buffer (pH 7.4) to reach final concentrations of 1, 10, 50, and 100 µM (Final DMSO < 1%).

-

Incubation: Shake for 2 hours at room temperature.

-

Readout: Measure light scattering (Nephelometry) or Absorbance at 620 nm (turbidity).

-

Result: The "Kinetic Solubility Limit" is the concentration where absorbance/scattering spikes above the baseline.[3]

References

-

Lipophilicity and Solubility of Pyridines

-

Solubility of Polysubstituted Pyridines

-

Handling of Sulfide-Containing Intermediates

-

Methods for Solubility Determination

-

Source: Bergström, C. A., et al. (2007).[3] "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences.

- Relevance: Validates the shake-flask protocol and pKa prediction methodology.

-

Sources

Strategic Functionalization of Substituted Bromo-Pyridines

Topic: : From Site-Selectivity to Bioactive Scaffolds Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, Materials Scientists

Executive Summary

Bromo-pyridines are among the most critical high-value intermediates in modern organic synthesis.[1] Their utility stems from the electronic asymmetry of the pyridine ring, which creates distinct reactivity profiles for the C2, C3, and C4 positions. This guide moves beyond basic coupling reactions to explore site-selective functionalization strategies , particularly for poly-brominated scaffolds. We examine their application in synthesizing FDA-approved kinase inhibitors and high-efficiency OLED materials, supported by self-validating experimental protocols.

Part 1: The Electronic Landscape & Regioselectivity

To master bromo-pyridine chemistry, one must exploit the inductive (

Reactivity Hierarchy

-

C2/C6 Positions (

): Highly electron-deficient due to proximity to nitrogen. Prone to Nucleophilic Aromatic Substitution ( -

C4 Position (

): Electron-deficient (para-like), but less sterically hindered than C2. -

C3/C5 Positions (

): Electronically similar to benzene. Least reactive towards

Visualization: The Regioselectivity Map

The following diagram illustrates the divergent reactivity of 2,4-dibromopyridine , a classic scaffold where catalyst aggregation state and ligand choice dictate the site of functionalization.

Figure 1: Divergent functionalization pathways for 2,4-dibromopyridine. Note that Pd-nanoparticles often favor the more electron-deficient C2 position, while bulky ligands or Pd-clusters can switch selectivity to the sterically accessible C4 position.

Part 2: Medicinal Chemistry Applications

Pyridine scaffolds are ubiquitous in kinase inhibitors (e.g., Vismodegib , Vemurafenib ) because the nitrogen atom can serve as a hydrogen bond acceptor in the ATP-binding pocket.[2]

Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine

Objective: Synthesize a 2-aminopyridine library member. 2-Bromopyridines are challenging substrates for amination due to the potential for catalyst poisoning by the pyridine nitrogen and competitive reduction of the bromide.

Self-Validating System:

-

Control: Use a GC/LC standard (e.g., dodecane) to monitor conversion vs. dehalogenation (formation of pyridine).

-

Endpoint: Disappearance of starting material; appearance of product peak without significant hydro-dehalogenation byproducts.

Materials

-

Substrate: 2-Bromopyridine (1.0 equiv)

-

Amine: Morpholine or Aniline derivative (1.2 equiv)

-

Catalyst:

(1-2 mol%) -

Ligand: BINAP or XPhos (2-4 mol%)

-

Base:

(1.5 equiv) - Crucial for catalyst turnover -

Solvent: Toluene (anhydrous, degassed)

Step-by-Step Methodology

-

Inert Setup: Flame-dry a Schlenk tube and cool under a stream of Argon. Why: Moisture quenches the active anionic Pd species and protonates the base.

-

Catalyst Pre-complexation: Add

and BINAP to the tube. Add 2 mL toluene and stir at RT for 15 mins. Visual Check: Solution should turn from dark purple/black to a clear orange/red, indicating active L-Pd(0) formation. -

Reagent Addition: Add 2-Bromopyridine, the amine, and

(glovebox or rapid addition under Ar flow). -

Reaction: Heat to 80-100°C. Stir vigorously.

-

Monitoring (Self-Validation):

-

T=1h: Aliquot 50 µL into EtOAc/Water. Check TLC. If starting material remains but no product forms, the catalyst may be poisoned (add more Ligand).

-

T=End: If significant "pyridine" (de-brominated) is observed, the temperature is too high or the amine is acting as a hydride source (switch to

).

-

-

Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc) to remove Pd black. Concentrate and purify via flash chromatography.

Part 3: Materials Science (OLEDs)

In Organic Light Emitting Diodes (OLEDs), pyridine derivatives serve as Electron Transport Materials (ETMs) or Hole Blocking Materials (HBMs) due to their high electron affinity.[3]

Case Study: 3,5-Diarylpyridines

Substituted 3,5-dibromopyridines are used to construct extended conjugated systems (e.g., Pyrene-Pyridine hybrids) that prevent exciton quenching.